molecular formula C18H14N2O3S B6515800 9-hydroxy-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 912781-46-5

9-hydroxy-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B6515800
CAS No.: 912781-46-5
M. Wt: 338.4 g/mol
InChI Key: UIXZFJASPYXDDA-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 9-hydroxy-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione (hereafter referred to as the "target compound") is a fused heterocyclic system combining chromene and pyrimidine moieties. Its IUPAC name reflects the hydroxyl group at position 9, a 2-methoxyphenyl substituent at position 2, and a thione group at position 2. The molecular formula is C₁₉H₁₆N₂O₄S, with a molecular weight of 368.41 g/mol .

Pharmacological Significance Chromeno[2,3-d]pyrimidine derivatives are recognized for their broad-spectrum biological activities, including antitumor, antimicrobial, and antioxidant properties . The target compound’s structural features, such as the electron-donating methoxy group and thione functionality, may enhance its binding affinity to biological targets, such as enzymes or receptors involved in oxidative stress or microbial proliferation.

Properties

IUPAC Name

9-hydroxy-2-(2-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c1-22-14-8-3-2-6-11(14)16-19-17-12(18(24)20-16)9-10-5-4-7-13(21)15(10)23-17/h2-8,21H,9H2,1H3,(H,19,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXZFJASPYXDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=S)C3=C(N2)OC4=C(C3)C=CC=C4O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Cyclization Using Formamidine Acetate

An alternative route employs formamidine acetate as a cyclizing agent for 2-amino-3-cyano-4H-chromenes.

Procedure:

  • Synthesis of 2-Amino-3-Cyano-4H-Chromene:
    A Knoevenagel condensation between 2-methoxybenzaldehyde and malononitrile in ethanol (reflux, 4 h) forms 2-amino-3-cyano-4-(2-methoxyphenyl)-4H-chromene.

  • Pyrimidine Ring Formation:
    Treatment with formamidine acetate under solvent-free microwave conditions (100°C, 15 min) induces cyclization, yielding the chromeno-pyrimidine core. Subsequent thionation using Lawesson’s reagent introduces the thione moiety.

Key Data:

ParameterValue
Yield (Cyclization)85–95%
Reaction Time15 min (microwave)

Thiourea-Mediated Cyclization of Formylchromones

A third method utilizes 6-hydroxy-4-oxo-4H-chromene-3-carbaldehyde as a starting material.

Procedure:

  • Formation of Chromeno-Pyrimidine Precursor:
    Reaction of 6-hydroxy-4-oxo-4H-chromene-3-carbaldehyde with thiourea in ethanol (reflux, 3 h) in the presence of KOH yields 9-hydroxy-3H-chromeno[4,3-d]pyrimidine-2(5H)-thione.

  • Functionalization at C-2:
    Electrophilic aromatic substitution using 2-methoxyphenylboronic acid under Suzuki–Miyaura conditions introduces the 2-methoxyphenyl group.

Key Data:

ParameterValue
Yield (Cyclization)65–75%
CatalystPd(PPh3)4

Mechanistic Insights and Optimization

Role of Microwave Irradiation

Microwave dielectric heating significantly accelerates cyclocondensation steps, reducing reaction times from hours to minutes while improving yields by 15–20% compared to conventional heating. The uniform heating mitigates side reactions, enhancing product purity.

Solvent and Catalyst Effects

  • Polar Protic Solvents (e.g., Ethanol): Facilitate proton transfer in cyclization steps.

  • Piperidine: Catalyzes Knoevenagel condensations by deprotonating active methylene groups.

  • NaBH4: Selective reduction of imines to amines without affecting nitrile groups.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Microwave-AssistedHigh speed, moderate yieldsRequires specialized equipment
Formamidine AcetateExcellent yields, one-potLimited substrate scope
Thiourea CyclizationBroad functional group toleranceMulti-step, lower yields

Characterization and Validation

Synthetic success is confirmed via:

  • IR Spectroscopy: Absorption at 1150–1160 cm⁻¹ (C=S).

  • 1H NMR: Singlet at δ 5.39 ppm (NH-CH=), doublets for methoxy protons (δ 3.85 ppm).

  • Mass Spectrometry: Molecular ion peak at m/z 352.4 (C19H16N2O3S) .

Chemical Reactions Analysis

Oxidation Reactions

The thione (-C=S) group undergoes oxidation to form sulfonic acid derivatives under controlled conditions. For example:

ReactionReagents/ConditionsProductSource
Thione → Sulfonic acidH₂O₂ (30%), acetic acid, 60°C, 4h9-Hydroxy-2-(2-methoxyphenyl)-4-sulfonic acid derivative

This reaction is critical for modifying solubility and biological activity. The methoxy group on the phenyl ring stabilizes the intermediate through electron-donating effects.

Nucleophilic Substitution

The thione sulfur acts as a soft nucleophile, participating in reactions with alkyl/aryl halides:

ReactionReagents/ConditionsProductSource
S-AlkylationCH₃I, K₂CO₃, DMF, 25°C, 12h4-Methylthio derivative

The hydroxy group at position 9 can also undergo esterification or etherification:

ReactionReagents/ConditionsProductSource
EsterificationAcCl, pyridine, 0°C → RT, 6h9-Acetoxy derivative

Cycloaddition and Ring-Opening Reactions

The electron-deficient pyrimidine ring facilitates [4+2] cycloaddition with dienes:

ReactionReagents/ConditionsProductSource
Diels-Alder reaction1,3-Butadiene, toluene, 80°C, 8hFused bicyclic adduct

Ring-opening reactions occur under basic conditions, yielding linear thioamide intermediates .

Reduction Reactions

The thione group can be selectively reduced to a thiol (-SH) or hydrocarbon:

ReactionReagents/ConditionsProductSource
Thione → ThiolNaBH₄, MeOH, 0°C → RT, 2h4-Mercapto derivative
Thione → CH₂Raney Ni, H₂ (1 atm), EtOH, 24hDesulfurized chromeno-pyrimidine

Multi-Component Reactions

The compound participates in one-pot syntheses to form complex heterocycles. For example:

ReactionReagents/ConditionsProductSource
With aldehydes and ureap-TsOH, EtOH, reflux, 12hPyrano[2,3-d]pyrimidine-dione hybrids

Acid/Base-Mediated Transformations

  • Acidic Conditions : Protonation of the pyrimidine nitrogen enhances electrophilicity, facilitating nucleophilic attacks at C-2 or C-5.

  • Basic Conditions : Deprotonation of the hydroxy group (pKa ~10) generates an oxyanion, promoting SN² reactions at adjacent positions .

Key Reactivity Insights

  • Electronic Effects : The methoxyphenyl group donates electron density via resonance, activating the thione and pyrimidine rings toward electrophilic substitution.

  • Steric Considerations : Bulky substituents at C-2 hinder reactions at the pyrimidine ring but favor thione-group reactivity .

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thione sulfur, while protic solvents stabilize intermediates in oxidation/reduction .

Scientific Research Applications

Medicinal Chemistry

Chromeno[2,3-d]pyrimidines have been studied for their potential therapeutic effects. Specifically, the compound has shown promise in:

  • Antimicrobial Activity : Research indicates that derivatives of chromeno[2,3-d]pyrimidines exhibit significant antibacterial properties. For instance, studies have demonstrated that certain derivatives can inhibit bacterial growth effectively in vitro. This suggests potential applications in developing new antibiotics or antibacterial agents .
  • Antioxidant Properties : The presence of hydroxyl groups in the structure is known to contribute to antioxidant activity. Compounds with such properties can be beneficial in preventing oxidative stress-related diseases .
  • Anti-inflammatory Effects : Some studies suggest that chromeno[2,3-d]pyrimidines may possess anti-inflammatory properties, making them candidates for treating inflammatory conditions .

Material Science

Due to their unique structural properties, compounds like 9-hydroxy-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione can be explored for applications in organic electronics and photonic devices. Their ability to form stable films and their electronic properties make them suitable candidates for further investigation in these fields .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various chromeno[2,3-d]pyrimidine derivatives against common bacterial strains. The results indicated that certain modifications to the core structure significantly enhanced antibacterial activity compared to standard antibiotics .

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus20
9-Hydroxy-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thioneE. coliTBD

Case Study 2: Corrosion Inhibition

In a study assessing the corrosion inhibition efficiency of various chromeno-based compounds on mild steel in hydrochloric acid solutions, it was found that compounds with similar structural features exhibited high inhibition efficiency due to effective adsorption mechanisms .

InhibitorCorrosion Rate (mmpy)Efficiency (%)
Control100
Compound C280
9-Hydroxy-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thioneTBDTBD

Mechanism of Action

The mechanism of action of 9-hydroxy-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival, such as poly (ADP-ribose) polymerase-1 (PARP-1). The compound binds to the active site of PARP-1, preventing its activity and leading to the accumulation of DNA damage, ultimately resulting in cell death.

Comparison with Similar Compounds

Comparison with Structural Analogues

Chromeno[2,3-d]Pyrimidine Derivatives with Varied Substituents

Chlorophenyl-Substituted Analogues
  • Compounds 8a, 8b, 8c (): These derivatives feature a 2-chlorobenzylidene group at position 9 and 2-chlorophenyl at position 3. Substituents at position 2 vary (phenyl, methyl, or hydrogen). Synthesis: Prepared via hydrazinolysis and cyclization, differing from the target compound’s microwave-assisted methods .
Benzamide-Fused Derivatives
  • Compound 3 (): Features a benzamide group at position 2 and a cyano group at position 3. Activity: The cyano group may enhance electron-withdrawing effects, altering reactivity in biological systems compared to the target compound’s hydroxyl and methoxy groups.
5H-Chromeno[2,3-d]Pyrimidines ()
  • Derivatives 4a-h: Synthesized from 2-amino-3-cyano-4H-chromenes under solvent-free microwave conditions. Key Differences: Amino and cyano substituents at positions 2 and 3. Bioactivity: Compounds 4c and 4e showed significant antibacterial (MIC = 8–16 µg/mL) and antioxidant (IC₅₀ = 12–18 µM) activities, suggesting that electron-withdrawing groups enhance these effects compared to the target compound’s methoxy group .

Thieno[2,3-d]Pyrimidine and Pyrano[2,3-d]Pyrimidine Analogues

Thieno[2,3-d]Pyrimidines
  • 5-Phenyl-3H-thieno[2,3-d]pyrimidin-4-one (): Replaces the chromene system with a thiophene ring. Impact: The sulfur atom in thiophene may improve π-π stacking interactions in receptor binding but reduces aromaticity compared to chromene.
  • 5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidine-4-thione (): Features a chlorophenyl group and methyl substitution. Safety Profile: Classified as hazardous (GHS Category H302: harmful if swallowed), highlighting the influence of halogen substituents on toxicity .
Pyrano[2,3-d]Pyrimidines
  • 4-(4-Methoxyphenyl)-3,7-dimethylpyrano[2,3-d]pyrimidin-5(1H)-thione (): Synthesized via sulfurization using Lawesson’s reagent. Structural Contrast: The pyrano ring lacks the chromene’s oxygen atom, reducing polarity.

Data Tables

Table 1: Structural and Activity Comparison of Selected Analogues

Compound Class Key Substituents Bioactivity (if reported) Synthesis Method Reference ID
Target Compound 9-OH, 2-(2-MeOPh), 4-thione Not explicitly reported Microwave-assisted
5H-Chromeno[2,3-d]pyrimidines 2-NH₂, 3-CN Antibacterial (MIC = 8–16 µg/mL) Solvent-free microwave
Thieno[2,3-d]pyrimidines Thiophene core, 5-Ph 5-HT2A antagonism (IC₅₀ = 0.8 µM) Multi-step alkylation
Pyrano[2,3-d]pyrimidines 4-(4-MeOPh), 3,7-diMe Antioxidant (IC₅₀ ~ 15 µM) Sulfurization

Table 2: Influence of Substituents on Physicochemical Properties

Substituent Effect on Lipophilicity (LogP) Electron Nature Bioactivity Correlation
2-MeOPh (target) Moderate ↑ (LogP ~ 3.2) Electron-donating Enhanced solubility
2-Cl (8a-c) High ↑ (LogP ~ 4.1) Electron-withdrawing Improved membrane permeation
3-CN (5H-derivatives) Slight ↑ (LogP ~ 2.8) Strongly electron-withdrawing Increased antibacterial activity

Biological Activity

9-Hydroxy-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a compound belonging to the chromeno[2,3-d]pyrimidine class, which has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The molecular formula of 9-hydroxy-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is C18H14N2O3SC_{18}H_{14}N_{2}O_{3}S, with a molecular weight of approximately 338.4 g/mol. The presence of hydroxyl (OH-OH) and methoxy (OCH3-OCH_3) groups in its structure is significant as these functional groups can influence the compound's reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the condensation of appropriate starting materials such as 2-amino-3-cyano-4H-chromenes with formamidine derivatives. The synthesis process is critical as it affects the purity and yield of the final product, which is essential for accurate biological evaluation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of chromeno[2,3-d]pyrimidine derivatives. For instance, compounds similar to 9-hydroxy-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione have shown significant cytotoxic effects against various cancer cell lines.

  • Cell Cycle Arrest and Apoptosis : Research indicates that these compounds can induce cell cycle arrest and apoptosis in cancer cells. For example, a derivative demonstrated lethal effects on multiple cancer cell lines with growth inhibition percentages ranging from -51.24% to -2.39% across different concentrations .
  • Mechanisms of Action : The mechanisms often involve the inhibition of anti-apoptotic proteins such as Bcl-2 and Mcl-1. Molecular docking studies suggest that these compounds can bind effectively to these targets, leading to enhanced apoptosis in cancerous cells .

Antioxidant Activity

Chromeno[2,3-d]pyrimidines have also been evaluated for their antioxidant properties. Compounds derived from this class exhibit significant DPPH scavenging activity, indicating their potential to neutralize free radicals and reduce oxidative stress .

Antibacterial Activity

In addition to anticancer properties, some studies have reported antibacterial activities associated with chromeno[2,3-d]pyrimidines. However, specific derivatives have shown limited effectiveness against common bacterial strains like Staphylococcus aureus and Escherichia coli, suggesting that further modifications may be necessary to enhance their antibacterial efficacy .

Case Studies

  • Study on MCF-7 Cells : A study focusing on the MCF-7 breast cancer cell line revealed that certain derivatives exhibited significant cytotoxicity and induced apoptosis through G1 phase arrest . These findings underscore the importance of structural modifications in enhancing anticancer activity.
  • Comparative Analysis : In comparative analyses involving various chromeno[2,3-d]pyrimidine derivatives, it was found that those with halogen substitutions showed improved biological activities compared to their non-substituted counterparts .

Data Table: Biological Activity Overview

Activity TypeCompound DerivativeCell Line/TargetEffectiveness (%)
Cytotoxicity9-Hydroxy-2-(2-methoxyphenyl)MCF-7-51.24 to -2.39
Apoptosis InductionSimilar DerivativeVarious Cancer LinesSignificant
Antioxidant9-Hydroxy DerivativeDPPH ScavengingHigh
AntibacterialVarious DerivativesE. coli, S. aureusLimited

Q & A

Q. What are the optimal synthetic routes for preparing 9-hydroxy-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione, and how can reaction yields be improved?

Methodological Answer: The compound can be synthesized via microwave-assisted heterocyclocondensation of 2-amino-4H-chromene-3-carbonitrile derivatives with phenyl isothiocyanate under solvent-free conditions. Key optimization steps include:

  • Using microwave irradiation (e.g., 100–150 W) to accelerate cyclization and reduce reaction time .
  • Employing formamidine acetate as a cyclizing agent to promote pyrimidine ring formation .
  • Purification via precipitation from cooled ethyl acetate, followed by recrystallization in ethanol to achieve yields of 55–75% .

Q. What spectroscopic techniques are recommended for structural characterization of chromeno[2,3-d]pyrimidine derivatives?

Methodological Answer:

  • 1H and 13C NMR : Confirm the presence of the methoxyphenyl group (δ 3.8–4.0 ppm for OCH3) and thione moiety (δ ~12 ppm for S-H in DMSO-d6) .
  • IR Spectroscopy : Identify characteristic peaks for C=S (1050–1250 cm⁻¹) and hydroxyl groups (broad band ~3200–3500 cm⁻¹) .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks and fragmentation patterns, e.g., [M+H]+ or [M–H]– .

Q. What in vitro assays are suitable for initial biological screening of this compound?

Methodological Answer:

  • Antibacterial Activity : Perform agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values ≤50 µg/mL indicating significance .
  • Antioxidant Potential : Use DPPH radical scavenging assays; IC50 values <100 µM suggest strong activity .

Advanced Research Questions

Q. How can kinase inhibition assays be designed to evaluate the compound’s role in cellular regulatory mechanisms?

Methodological Answer:

  • Kinase Selection : Target enzymes implicated in disease pathways, such as HsCDK5-p25 (neurodegeneration), GSK3α/β (cancer), or Pim1 (apoptosis regulation) .
  • Assay Protocol :
    • Use recombinant kinases with ATP concentrations adjusted to Km values (typically 10–100 µM).
    • Measure inhibition via fluorescence-based ADP-Glo™ assays, comparing IC50 values to reference inhibitors (e.g., staurosporine) .

Q. How do structural modifications (e.g., substituent variations) influence bioactivity in chromeno[2,3-d]pyrimidine analogs?

Methodological Answer:

  • Methoxy Group Positioning : The 2-methoxyphenyl substituent enhances π-π stacking with kinase ATP-binding pockets, improving inhibition (e.g., 75% yield in HsCDK5-p25 assays) .
  • Thione vs. Oxo Derivatives : Thione analogs exhibit stronger antibacterial activity due to increased electrophilicity and sulfur-mediated membrane disruption .

Q. What computational strategies are effective for predicting physicochemical properties and bioavailability?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Analyze ligand-protein binding stability (e.g., RMSD <2 Å over 100 ns trajectories) with kinases like CLK1 .
  • ADMET Prediction : Use SwissADME to estimate logP (~2.5–3.5), aqueous solubility (LogS >−4), and CYP450 inhibition risks .

Q. How can contradictory data (e.g., variable synthetic yields or bioactivity) be resolved?

Methodological Answer:

  • Yield Discrepancies : Optimize microwave power uniformity and solvent purity; recrystallization from ethanol improves consistency .
  • Bioactivity Variability : Standardize cell culture conditions (e.g., passage number, serum concentration) and validate kinase assay reproducibility via Z’-factor scores (>0.5 indicates robustness) .

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